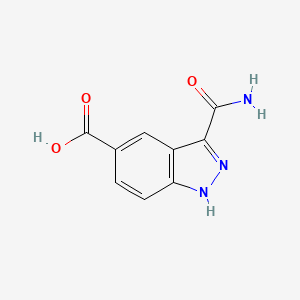
3-(Dimethylamino)-1-(5-methylthiophen-2-yl)-1-propanone Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(5-methylthiophen-2-yl)-1-propanone Hydrochloride typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with dimethylamine and a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)-1-(5-methylthiophen-2-yl)-1-propanone Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-1-(5-methylthiophen-2-yl)-1-propanone Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)-1-(5-methylthiophen-2-yl)-1-propanone Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Dimethylamino-1-(2-thienyl)-propan-1-one hydrochloride
- 3-Dimethylamino-1-(4-methyl-2-thienyl)-propan-1-one hydrochloride
- 3-Dimethylamino-1-(3-thienyl)-propan-1-one hydrochloride
Uniqueness
3-(Dimethylamino)-1-(5-methylthiophen-2-yl)-1-propanone Hydrochloride is unique due to the presence of the 5-methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological properties and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
40567-03-1 |
|---|---|
Molekularformel |
C10H16ClNOS |
Molekulargewicht |
233.76 g/mol |
IUPAC-Name |
3-(dimethylamino)-1-(5-methylthiophen-2-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C10H15NOS.ClH/c1-8-4-5-10(13-8)9(12)6-7-11(2)3;/h4-5H,6-7H2,1-3H3;1H |
InChI-Schlüssel |
GIZXZHHQGMNTFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C(=O)CCN(C)C.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-[(2-Hydroxyethoxy)methyl]benzonitrile](/img/structure/B8506543.png)
![4-[hydroxy(3-nitrophenyl)methyl]-N,N-diethylbenzamide](/img/structure/B8506547.png)
